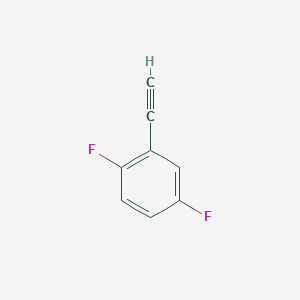

2-Ethynyl-1,4-difluorobenzene

Vue d'ensemble

Description

2-Ethynyl-1,4-difluorobenzene is a compound with the molecular formula C8H4F2 . It is a terminal alkyne bearing fluoro groups in the phenyl ring .

Molecular Structure Analysis

The molecular weight of 2-Ethynyl-1,4-difluorobenzene is 138.12 . The InChI code is 1S/C8H4F2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H .Physical And Chemical Properties Analysis

2-Ethynyl-1,4-difluorobenzene is a liquid at room temperature . The storage temperature is room temperature .Applications De Recherche Scientifique

2-Ethynyl-1,4-difluorobenzene: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis: 2-Ethynyl-1,4-difluorobenzene is utilized in organic synthesis, particularly in the cross-coupling of phenylacetylenes. It serves as a precursor for synthesizing various complex molecules due to its reactive ethynyl group which can undergo multiple bond-forming reactions .

Pharmaceutical Research: This compound is instrumental in pharmaceutical research for the synthesis of nucleoside analogs and isoxazole derivatives, which are important in drug development for their antiviral and anti-inflammatory properties .

Material Science: In material science, 2-Ethynyl-1,4-difluorobenzene is used to synthesize sulfonated poly(arylene ether)s, which have applications in creating high-performance polymers for various industrial uses .

Electrophilic Aromatic Substitution Reactions: It is also involved in electrophilic aromatic substitution reactions, a fundamental class of reactions used to modify benzene rings - a core structure in many organic compounds .

Benzylic Position Reactions: The benzylic position of 2-Ethynyl-1,4-difluorobenzene allows for reactions that are crucial for the synthesis of complex organic molecules, expanding its utility in synthetic chemistry .

Catalysis: This compound can act as a ligand in catalytic systems, particularly in palladium-catalyzed coupling reactions which are pivotal in creating complex organic structures .

Safety and Hazards

The compound is classified as a flammable solid and can cause skin and eye irritation. It may also cause respiratory irritation . The precautionary statements include avoiding heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, washing skin thoroughly after handling, wearing protective gloves/eye protection, and more .

Mécanisme D'action

Target of Action

It’s known that this compound is an alkyne bearing fluoro groups in the phenyl ring .

Mode of Action

The mode of action of 2-Ethynyl-1,4-difluorobenzene involves electrophilic aromatic substitution . This is a two-step mechanism:

- The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a Carbon-Electrophile bond. This forms the arenium ion, which is conjugated but not aromatic . The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the Carbon-Hydrogen bond to form a Carbon-Carbon double bond, and aromaticity is reformed .

Biochemical Pathways

2-Ethynyl-1,4-difluorobenzene may be used to synthesize sulfonated poly(arylene ether)s containing 2-Ethynyl-1,4-difluorobenzene and 4-[Trifluorovinyl(oxy)]phenol . It may also be employed for the preparation of 4-(2,4-difluorophenylethynyl)-3-methyl-5-phenylisoxazole .

Result of Action

The compound’s ability to participate in the synthesis of other compounds suggests it may have significant effects at the molecular level .

Action Environment

It’s known that the compound should be stored at a temperature between 2-8°c .

Propriétés

IUPAC Name |

2-ethynyl-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUGAEKNPIPMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-1,4-difluorobenzene | |

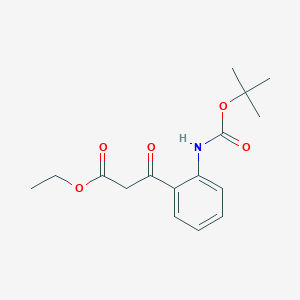

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

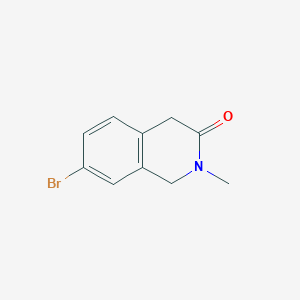

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one](/img/structure/B1524202.png)